2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-4-quinolinecarboxylic acid
Overview
Description
2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-4-quinolinecarboxylic acid is a complex organic compound with significant interest in various scientific fields. This compound features a quinoline core substituted with chlorophenyl and sulfanyl groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-4-quinolinecarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: Starting with aniline derivatives, the quinoline core is synthesized through a series of cyclization reactions.
Introduction of Chlorophenyl Groups: Chlorophenyl groups are introduced via electrophilic aromatic substitution reactions.
Attachment of Sulfanyl Group: The sulfanyl group is attached using thiolation reactions, often involving thiol reagents under basic conditions.
Carboxylation: The final step involves carboxylation to introduce the carboxylic acid group, typically using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-4-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting the quinoline core or the chlorophenyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the chlorophenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-4-quinolinecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-4-quinolinecarboxylic acid involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The chlorophenyl and sulfanyl groups enhance its binding affinity and specificity towards certain enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)sulfanyl]phenylacetic acid
- bis(4-chlorophenyl) sulfide
- 2-[(4-chlorophenyl)sulfanyl]-2-phenylacetic acid
Uniqueness
2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-4-quinolinecarboxylic acid stands out due to its unique combination of a quinoline core with chlorophenyl and sulfanyl groups. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-(4-chlorophenyl)sulfanylquinoline-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2NO2S/c23-14-7-5-13(6-8-14)20-21(28-16-11-9-15(24)10-12-16)19(22(26)27)17-3-1-2-4-18(17)25-20/h1-12H,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGYEVJNLZCUCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)C3=CC=C(C=C3)Cl)SC4=CC=C(C=C4)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201155121 | |
Record name | 2-(4-Chlorophenyl)-3-[(4-chlorophenyl)thio]-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201155121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338392-01-1 | |
Record name | 2-(4-Chlorophenyl)-3-[(4-chlorophenyl)thio]-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338392-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chlorophenyl)-3-[(4-chlorophenyl)thio]-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201155121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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